molecular formula C15H19N3O B12225244 6-[3a-(hydroxymethyl)-octahydro-1H-isoindol-2-yl]pyridine-3-carbonitrile

6-[3a-(hydroxymethyl)-octahydro-1H-isoindol-2-yl]pyridine-3-carbonitrile

Cat. No.: B12225244
M. Wt: 257.33 g/mol
InChI Key: ZBDGFWLPSMFQHL-UHFFFAOYSA-N
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Description

6-[3a-(hydroxymethyl)-octahydro-1H-isoindol-2-yl]pyridine-3-carbonitrile is a complex organic compound that belongs to the class of isoindoline derivatives. This compound is characterized by its unique structure, which includes a hydroxymethyl group, an octahydroisoindole ring, and a pyridine carbonitrile moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[3a-(hydroxymethyl)-octahydro-1H-isoindol-2-yl]pyridine-3-carbonitrile typically involves multistep organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsSpecific reagents and catalysts, such as methanesulfonic acid and dimethyl sulfate, are used to facilitate these transformations .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques. The use of green chemistry principles, such as minimizing solvent use and energy consumption, is also considered to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

6-[3a-(hydroxymethyl)-octahydro-1H-isoindol-2-yl]pyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitrile group can be reduced to amines under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-[3a-(hydroxymethyl)-octahydro-1H-isoindol-2-yl]pyridine-3-carbonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-[3a-(hydroxymethyl)-octahydro-1H-isoindol-2-yl]pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo various chemical transformations makes it a versatile compound in both research and industrial contexts .

Properties

Molecular Formula

C15H19N3O

Molecular Weight

257.33 g/mol

IUPAC Name

6-[7a-(hydroxymethyl)-3,3a,4,5,6,7-hexahydro-1H-isoindol-2-yl]pyridine-3-carbonitrile

InChI

InChI=1S/C15H19N3O/c16-7-12-4-5-14(17-8-12)18-9-13-3-1-2-6-15(13,10-18)11-19/h4-5,8,13,19H,1-3,6,9-11H2

InChI Key

ZBDGFWLPSMFQHL-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CN(CC2C1)C3=NC=C(C=C3)C#N)CO

Origin of Product

United States

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